molecular formula C20H18ClN3O3S B12207293 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide

4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B12207293
M. Wt: 415.9 g/mol
InChI Key: FQWITUOTCOQUOF-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide is a complex organic compound with a unique structure that includes a chlorobenzamide moiety, a pyrazole ring, and a dioxidotetrahydrothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the dioxidotetrahydrothiophene group, and the attachment of the chlorobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-nitrobenzamide
  • 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
  • 4-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)picolinamide

Uniqueness

What sets 4-chloro-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzamide apart from similar compounds is its unique combination of functional groups and its specific structural arrangement

Properties

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

IUPAC Name

4-chloro-N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]benzamide

InChI

InChI=1S/C20H18ClN3O3S/c21-16-8-6-15(7-9-16)20(25)22-19-12-18(14-4-2-1-3-5-14)23-24(19)17-10-11-28(26,27)13-17/h1-9,12,17H,10-11,13H2,(H,22,25)

InChI Key

FQWITUOTCOQUOF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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